![molecular formula C14H25ClN2O4 B2729793 2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride CAS No. 2375250-66-9](/img/structure/B2729793.png)
2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride
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Description
2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride is a useful research compound. Its molecular formula is C14H25ClN2O4 and its molecular weight is 320.81. The purity is usually 95%.
BenchChem offers high-quality 2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
Research on compounds with structural similarities to "2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate; hydrochloride" has led to the development of various synthetic methods and structural analyses. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Acid-Catalyzed Rearrangement and Synthesis of Derivatives
Nativi et al. (1989) explored the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals, leading to the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives, demonstrating the versatility of such compounds in synthesizing complex molecular structures (Nativi et al., 1989).
Asymmetric Synthesis and Applications
The asymmetric synthesis of bicyclic amino acid derivatives, as discussed by Waldmann and Braun (1991), showcases the potential of azabicyclic compounds in producing chiral molecules, which are crucial in pharmaceutical development and other fields of chemical research (Waldmann & Braun, 1991).
Scalable Synthesis for Industrial Applications
Maton et al. (2010) described an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting the compound's relevance to industrial-scale applications, including pharmaceutical synthesis (Maton et al., 2010).
Conformationally Constrained Amino Acids and Peptidomimetics
The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids for the development of a glutamic acid analogue by Hart and Rapoport (1999) illustrates the utility of such compounds in designing peptidomimetics, which play a crucial role in drug discovery and development (Hart & Rapoport, 1999).
properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)11-8-6-9(15)10(7-8)16(11)13(18)20-14(2,3)4;/h8-11H,5-7,15H2,1-4H3;1H/t8-,9+,10-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPBPIHADJKKLN-JYXVGQNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C(C2)N1C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2C[C@H]([C@H](C2)N1C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145874823 |
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